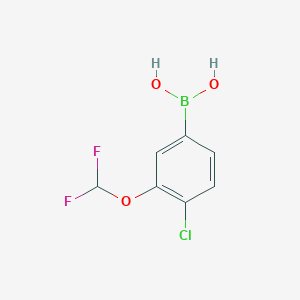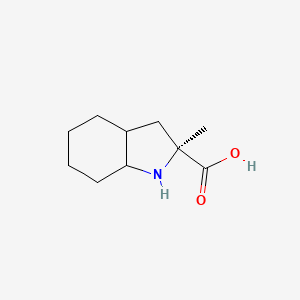
(2S)-2-Methyl-octahydro-indole-2-carboxylic acid; 97%
Overview
Description
(2S)-2-Methyl-octahydro-indole-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an indole ring system that is fully saturated, making it an octahydro derivative. The presence of a carboxylic acid group and a methyl group at the second position of the indole ring further adds to its distinct chemical properties.
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-octahydro-indole-2-carboxylic acid typically involves the hydrogenation of indole derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-methylindole in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions are carefully controlled to ensure the complete saturation of the indole ring, resulting in the formation of the octahydro derivative.
Industrial Production Methods
Industrial production of (2S)-2-Methyl-octahydro-indole-2-carboxylic acid often employs similar hydrogenation techniques but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent production. The purity of the final product is typically ensured through rigorous purification steps, including recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-octahydro-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can further modify the carboxylic acid group to form alcohols or other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the carboxylic acid group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Scientific Research Applications
(2S)-2-Methyl-octahydro-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Hydroxy-octahydro-indole-2-carboxylic acid
- (2S)-2-Amino-octahydro-indole-2-carboxylic acid
- (2S)-2-Methyl-tetrahydro-indole-2-carboxylic acid
Uniqueness
(2S)-2-Methyl-octahydro-indole-2-carboxylic acid is unique due to its fully saturated indole ring system and the specific positioning of the methyl and carboxylic acid groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-methyl-1,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(9(12)13)6-7-4-2-3-5-8(7)11-10/h7-8,11H,2-6H2,1H3,(H,12,13)/t7?,8?,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAFZRWAQJBNFG-KTOWXAHTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCCCC2N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC2CCCCC2N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705312 | |
| Record name | (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794499-96-0 | |
| Record name | (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


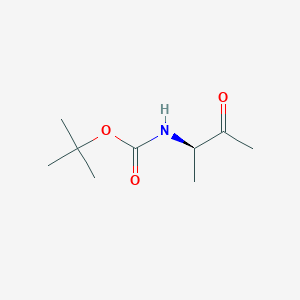
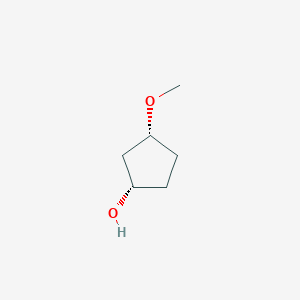
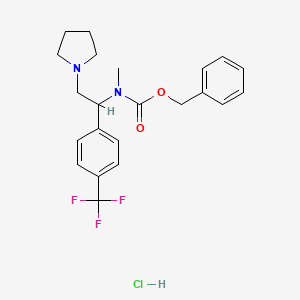
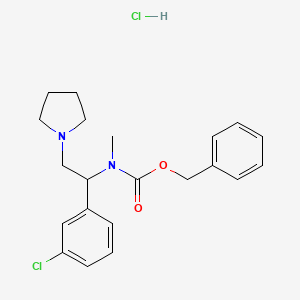

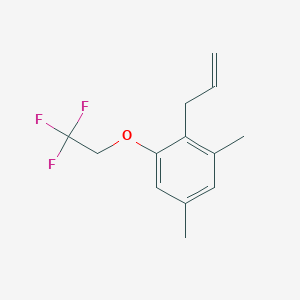
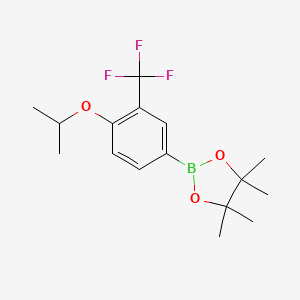
![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)
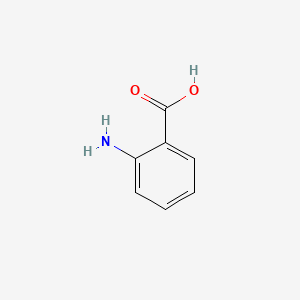
![6-Bromo-2,4-dichlorobenzo[d]thiazole](/img/structure/B6324830.png)
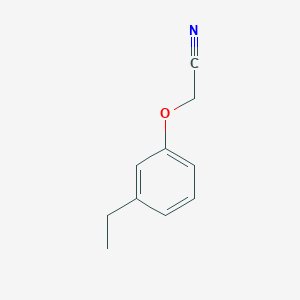
![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)
